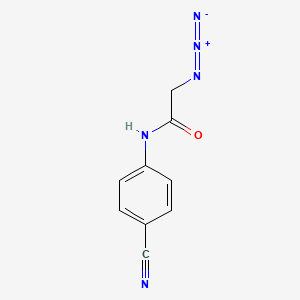

2-azido-N-(4-cyanophenyl)acetamide

描述

属性

IUPAC Name |

2-azido-N-(4-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-5-7-1-3-8(4-2-7)13-9(15)6-12-14-11/h1-4H,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWOXXXJYVIEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The most common approach to synthesize 2-azido-N-(4-cyanophenyl)acetamide involves nucleophilic substitution of a 2-chloroacetamide derivative with sodium azide. This method is well-documented for related compounds such as 2-azido-N-(4-methylphenyl)acetamide, which can be adapted for the 4-cyanophenyl analogue.

- Starting material: 2-chloro-N-(4-cyanophenyl)acetamide

- Reagent: Sodium azide (NaN3)

- Solvent: Ethanol/water mixture (70:30)

- Conditions: Reflux at approximately 80°C for 24 hours

- Workup: Filtration of precipitated azidoacetamide, washing with cold water, recrystallization from hot ethanol

This reaction proceeds via nucleophilic substitution where the azide ion replaces the chlorine atom on the acetamide side chain, yielding the azidoacetamide product.

Detailed Experimental Conditions and Yields

| Parameter | Description |

|---|---|

| Starting material | 2-chloro-N-(4-cyanophenyl)acetamide |

| Molar ratio (NaN3:substrate) | Approximately 1.3:1 (e.g., 0.015 mol NaN3 to 0.011 mol substrate) |

| Solvent | Ethanol/water (70:30 v/v) |

| Temperature | Reflux at 80°C |

| Reaction time | 24 hours |

| Monitoring technique | Thin-layer chromatography (TLC) |

| Product isolation | Filtration of precipitate, washing with cold water |

| Purification | Recrystallization from hot ethanol |

| Typical yield | Around 70-75% |

| Melting point (related compound) | ~360–362 K (for 2-azido-N-(4-methylphenyl)acetamide) |

While specific data for 2-azido-N-(4-cyanophenyl)acetamide is limited, the analogous procedure for 2-azido-N-(4-methylphenyl)acetamide suggests similar conditions and yields can be expected.

Alternative Synthetic Approaches and Precursors

The preparation of the chloroacetamide precursor, 2-chloro-N-(4-cyanophenyl)acetamide, can be achieved by acylation of 4-cyanophenylamine with chloroacetyl chloride under controlled conditions. This intermediate is then subjected to azidation as described above.

Additionally, related ketoamide compounds such as 2-oxo-2-(4-cyanophenyl)acetamide have been synthesized via oxidation of α-azido arylethanones, which could be a potential route for further functionalization or as intermediates in azidoacetamide synthesis.

Research Findings and Notes on Reaction Optimization

- Solvent system: Ethanol/water mixtures are preferred for solubility and reaction efficiency.

- Temperature control: Reflux at 80°C is optimal to ensure complete substitution without decomposition.

- Reaction time: 24 hours allows full conversion monitored by TLC.

- Purification: Recrystallization from hot ethanol yields pure product suitable for characterization.

- Yield considerations: Yields around 70-75% are typical; impurities can be minimized by careful washing and recrystallization.

- Safety: Sodium azide is toxic and explosive under certain conditions; reactions must be performed with proper safety protocols.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Synthesis of 2-chloro-N-(4-cyanophenyl)acetamide | 4-cyanophenylamine + chloroacetyl chloride | Chloroacetamide intermediate |

| 2. Azidation | Sodium azide (1.3 equiv), EtOH/H2O (70:30), reflux 80°C, 24 h | 2-azido-N-(4-cyanophenyl)acetamide, ~70-75% yield |

| 3. Workup and purification | Filtration, washing with cold water, recrystallization from hot ethanol | Pure crystalline product |

化学反应分析

2-azido-N-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, substituted phenylacetamides, and amines .

科学研究应用

Medicinal Chemistry

Antiviral Properties

Azides, including 2-azido-N-(4-cyanophenyl)acetamide, have been investigated for their antiviral properties. They can act as intermediates in the synthesis of nucleoside analogs, which are crucial in developing antiviral drugs targeting viral polymerases. Research has indicated that compounds with azido groups can inhibit the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV) . The structural modifications provided by the azido group enhance the biological activity of these compounds.

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds, such as tetrazoles and triazoles. These heterocycles are important due to their diverse biological activities, including anti-inflammatory and anticancer properties . The azido group allows for further chemical transformations, making it a versatile building block in drug development.

Organic Synthesis

Click Chemistry

2-Azido-N-(4-cyanophenyl)acetamide is suitable for click chemistry applications, a powerful method for synthesizing complex molecules. The azide functional group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry and materials science . This property allows for the rapid assembly of diverse molecular libraries.

Functionalization of Aromatic Compounds

The compound can be utilized in the functionalization of aromatic systems through nucleophilic substitutions or coupling reactions. This is particularly useful in creating compounds with specific electronic or steric properties tailored for particular applications in pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Contin et al. (2019) | Antiviral Activity | Demonstrated that azides can inhibit HSV replication effectively when modified appropriately. |

| Chauhan et al. (2019) | Synthesis of Heterocycles | Reported successful synthesis of various triazole derivatives from azides, highlighting their potential as drug candidates. |

| Bakulev et al. (2020) | Organic Synthesis | Explored the use of azides in click chemistry to create diverse molecular libraries with potential biological activity. |

作用机制

The mechanism of action of 2-azido-N-(4-cyanophenyl)acetamide involves its ability to undergo cycloaddition and substitution reactions. The azido group can react with alkynes or alkenes to form triazoles, which are important in various biological and chemical processes. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse chemical structures .

相似化合物的比较

Structural and Functional Group Analysis

Key analogs of 2-azido-N-(4-cyanophenyl)acetamide include:

Substituent Effects :

- Azido vs. Chloro: The azido group enables click chemistry applications (e.g., cycloaddition with alkynes), whereas the chloro group in 2-chloro-N-(4-cyanophenyl)acetamide is more reactive in nucleophilic substitutions ().

Crystallographic and Hydrogen-Bonding Behavior

2-Azido-N-(4-methylphenyl)acetamide (–4):

- Crystal System: Monoclinic, space group P2₁/c.

- Hydrogen Bonding : Forms zigzag chains via N–H···O interactions along the c-axis, with additional C–H···O bonds stabilizing the structure.

- Azide Orientation : Three independent molecules in the asymmetric unit exhibit variable azide torsion angles (173.9°, 102.7°, 173.6°), influencing packing efficiency ().

Inference for 2-Azido-N-(4-cyanophenyl)acetamide: The cyano group’s strong electron-withdrawing nature may alter hydrogen-bonding patterns compared to methyl-substituted analogs.

常见问题

Q. How to design structure-activity relationship (SAR) studies for azido-acetamide derivatives?

- Methodological Answer :

- Varied Substituents : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) on the phenyl ring.

- Biological Assays : Test against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) or microbial strains .

- QSAR Modeling : Use Molinspiration or Schrödinger Suite to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。